molecular formula C21H24N2O2S B12529164 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- CAS No. 651334-90-6

1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-

Cat. No.: B12529164
CAS No.: 651334-90-6
M. Wt: 368.5 g/mol
InChI Key: FNFLHJFBIWLMRT-UHFFFAOYSA-N
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Description

1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a sulfonyl group attached to the indole ring, along with a piperidinylmethyl substituent, making it a unique and versatile molecule in chemical research and industrial applications.

Preparation Methods

The synthesis of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base . The piperidinylmethyl group is often added through N-alkylation reactions, where the indole nitrogen is alkylated using a piperidinylmethyl halide .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity to enzymes and receptors . The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- include other indole derivatives with sulfonyl and alkyl substituents. Some examples are:

The uniqueness of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

651334-90-6

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(piperidin-3-ylmethyl)indole

InChI

InChI=1S/C21H24N2O2S/c1-16-8-10-18(11-9-16)26(24,25)21-15-23(14-17-5-4-12-22-13-17)20-7-3-2-6-19(20)21/h2-3,6-11,15,17,22H,4-5,12-14H2,1H3

InChI Key

FNFLHJFBIWLMRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC4CCCNC4

Origin of Product

United States

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